Cancer-Selective Cytotoxicity: Serratamolide A Spares Non-Malignant Cells Unlike Broad-Spectrum Chemotherapeutics
Serratamolide A (AT514) demonstrates a clear differential cytotoxic profile, selectively reducing viability in multiple cancer cell lines while largely sparing non-malignant cells. This contrasts with the non-selective toxicity observed with many conventional chemotherapeutic agents [1]. Quantitative assessment via MTT assay shows that serratamolide A achieves IC50 values in the low micromolar range (12.2–38.9 μM) against leukemia, myeloma, and carcinoma cells, whereas non-malignant cell lines (NIH-3T3, NRK-49F, IEC-18) retain ≥75% viability even at 30 μM, a concentration that is cytotoxic to the majority of tested cancer lines [1].
| Evidence Dimension | Cytotoxicity (IC50) vs. Cell Viability at Fixed Dose |
|---|---|
| Target Compound Data | IC50 values: 12.2 μM (Molt-4 leukemia), 15.0 μM (Jurkat leukemia), 17.1 μM (NSO myeloma), 17.3 μM (GLC-4S lung cancer), 25.8 μM (HGT-1 gastric cancer), 38.9 μM (HT-29 colon cancer). At 30 μM, viability of non-malignant cells was 85% (NIH-3T3), 75% (IEC-18), and 100% (NRK-49F). |
| Comparator Or Baseline | Non-malignant cell lines (NIH-3T3, NRK-49F, IEC-18) treated under identical conditions. Typical broad-spectrum chemotherapeutics would show significant cytotoxicity to these normal cells at comparable concentrations. |
| Quantified Difference | Selectivity index: Cancer cell IC50s range from 12.2–38.9 μM, while non-malignant cells maintain ≥75% viability at 30 μM, a dose that is lethal to most tested cancer lines. This indicates a >2-fold selectivity window for many cancer types. |
| Conditions | MTT assay after 24-hour exposure to serratamolide A at concentrations ranging from 5 to 40 μM in 96-well plates (20×10³ cells/well). |
Why This Matters
This selectivity profile reduces the risk of off-target toxicity to healthy tissues, making serratamolide A a superior scaffold for developing safer anticancer therapies compared to less selective alternatives.
- [1] Soto-Cerrato V, et al. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide serratamolide (AT514) are independent of p53 status in breast cancer cells. Biochem Pharmacol. 2005 Dec 19;71(1-2):32-41. doi: 10.1016/j.bcp.2005.10.020. (Data also derived from patent US20050239694). View Source
